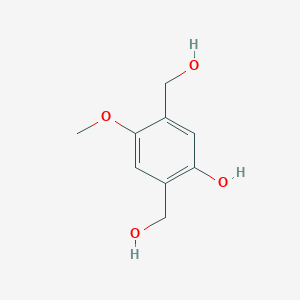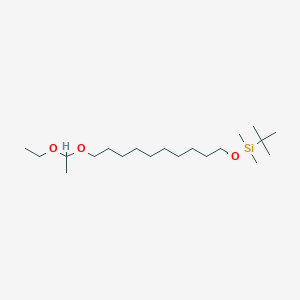
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple methyl groups and a silicon atom integrated into its molecular framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane typically involves the use of organosilicon chemistry. One common method includes the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often require a platinum-based catalyst and are conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is utilized in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane exerts its effects involves interactions with various molecular targets. The silicon atom in its structure can form strong bonds with oxygen and carbon, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-henicosapentaen-1-yl)oxirane
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Uniqueness
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane stands out due to its unique combination of methyl groups and a silicon atom, which imparts distinct chemical properties. Its ability to undergo a variety of reactions and form stable complexes makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
90934-05-7 |
|---|---|
Fórmula molecular |
C20H44O3Si |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
tert-butyl-[10-(1-ethoxyethoxy)decoxy]-dimethylsilane |
InChI |
InChI=1S/C20H44O3Si/c1-8-21-19(2)22-17-15-13-11-9-10-12-14-16-18-23-24(6,7)20(3,4)5/h19H,8-18H2,1-7H3 |
Clave InChI |
LPEMABONSOSYTH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
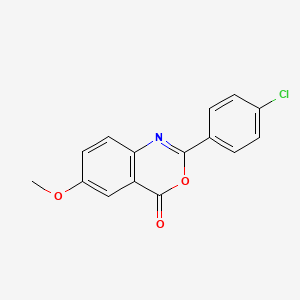
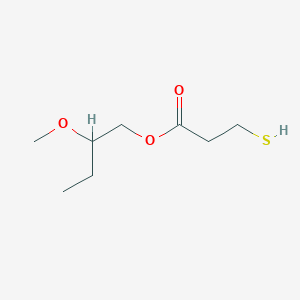
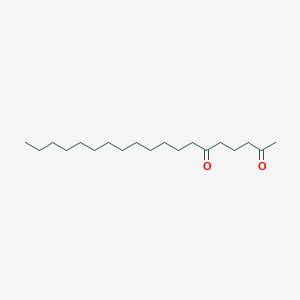
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
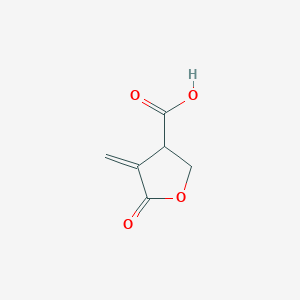
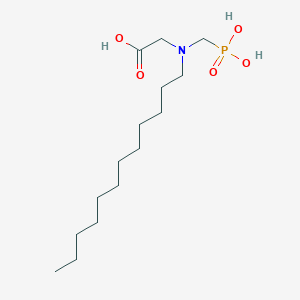
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
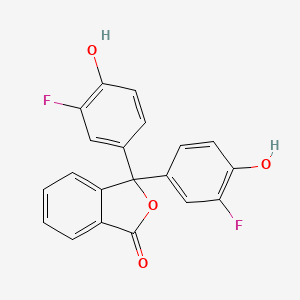
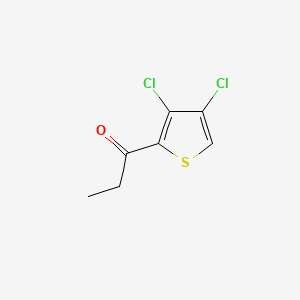
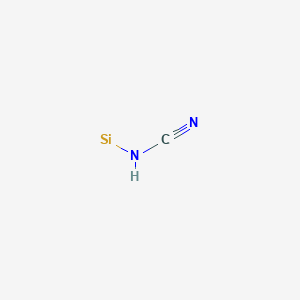
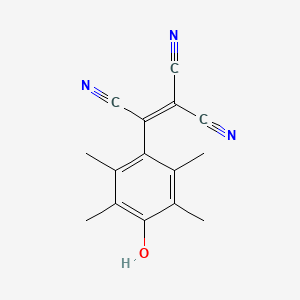
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
